molecular formula C6H8ClFN2 B1294487 4-Fluorophenylhydrazine hydrochloride CAS No. 823-85-8

4-Fluorophenylhydrazine hydrochloride

Cat. No.: B1294487
CAS No.: 823-85-8
M. Wt: 162.59 g/mol
InChI Key: FEKUXLUOKFSMRO-UHFFFAOYSA-N
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Description

4-Fluorophenylhydrazine hydrochloride (CAS 823-85-8, C₆H₈ClFN₂) is a fluorinated aromatic hydrazine derivative widely used in organic synthesis, particularly in Fischer indole reactions to construct indole, pyrazole, and quinoline-based heterocycles . Key properties include:

  • Physical Characteristics: Brown to white powder, melting point 275–277°C, water-soluble .
  • Synthetic Utility: High reactivity in cyclocondensation reactions, yielding diverse bioactive compounds (e.g., hyaluronidase inhibitors, antibacterial agents) with yields ranging from 36% to 95% depending on reaction conditions .
  • Biological Relevance: Precursor to molecules with hyaluronidase inhibition, anticancer, and antibacterial activities .

Preparation Methods

The preparation of 4-Fluorophenylhydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification. One common method involves the following steps :

    Diazotization: 4-Fluoroaniline is treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.

    Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid, resulting in the formation of 4-Fluorophenylhydrazine.

    Purification: The crude product is purified by recrystallization.

    Salification: The purified 4-Fluorophenylhydrazine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

4-Fluorophenylhydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted phenylhydrazines.

Common reagents used in these reactions include sodium nitrite, zinc powder, and hydrochloric acid. Major products formed from these reactions include azo compounds and hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Fluorophenylhydrazine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases. Its derivatives have been studied for their potential antitumor activities and as building blocks for more complex molecules.

  • Case Study: Synthesis of Anticancer Agents
    Research has shown that derivatives of 4-fluorophenylhydrazine can be modified to enhance their biological activity against cancer cells. For instance, it has been used in the preparation of indole-containing compounds that exhibit promising anticancer properties .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds. Its ability to react with carbonyl compounds makes it valuable for creating various organic intermediates.

  • Case Study: Hydrazone Formation
    In one documented reaction, this compound was reacted with aldehydes to form hydrazones, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Analytical Chemistry

This compound is also employed in analytical chemistry for the derivatization of carbonyl compounds, facilitating their detection and quantification through chromatographic methods.

  • Application Example: Chromatography
    The compound has been used to prepare derivatives that can be analyzed via High-Performance Liquid Chromatography (HPLC), improving the sensitivity and specificity of detection methods .

Mechanism of Action

The mechanism of action of 4-Fluorophenylhydrazine hydrochloride involves its ability to react with aldehydes and ketones to form hydrazones. This reaction is facilitated by the presence of the hydrazine group, which acts as a nucleophile. The molecular targets and pathways involved in its action include the formation of hydrazone derivatives, which can be further used in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

The electronic and steric effects of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity.

Compound Substituent Electron Effect Melting Point (°C) Key Synthetic Applications
4-Fluorophenylhydrazine HCl -F (para) Electron-withdrawing 275–277 Fischer indole synthesis , quinoline hybrids
4-Cyanophenylhydrazine HCl -CN (para) Strongly withdrawing Not reported Likely enhances electrophilicity in nucleophilic reactions
3-Fluorophenylhydrazine HCl -F (meta) Electron-withdrawing Not reported Altered regioselectivity in cyclization due to meta substitution
4-Methoxyphenylhydrazine HCl -OCH₃ (para) Electron-donating ~200–220 (estimated) Modifies electronic density for electrophilic substitutions
4-(Trifluoromethoxy)phenylhydrazine HCl -OCF₃ (para) Strongly withdrawing Not reported Enhanced metabolic stability and lipophilicity in drug design

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -CN) : Increase electrophilicity, accelerating cyclocondensation reactions. Para-fluorine in 4-Fluorophenylhydrazine HCl optimizes steric accessibility for high-yield indole formation (e.g., 95% under microwave conditions ).
  • Electron-Donating Groups (e.g., -OCH₃) : Reduce electrophilicity but improve solubility in polar solvents. 4-Methoxyphenylhydrazine HCl may favor reactions requiring electron-rich intermediates .
  • Substituent Position : Meta-fluorine (3-Fluorophenylhydrazine HCl) could alter regioselectivity in cyclization compared to para-substituted analogues .

Biological Activity

4-Fluorophenylhydrazine hydrochloride (CAS No. 823-85-8) is a synthetic compound that has garnered attention in the pharmaceutical and chemical research fields due to its biological activities and potential applications. This article explores its biological activity, particularly focusing on its cytotoxic effects and applications in drug synthesis.

  • Molecular Formula : C₆H₈ClFN₂
  • Molecular Weight : 162.59 g/mol
  • Appearance : Light red powder

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly tryptamine derivatives, which are used in treating conditions such as migraines and cluster headaches .

Cytotoxicity Studies

Recent studies have investigated the cytotoxic properties of this compound and its derivatives. One notable study synthesized novel pyrazole derivatives from this compound and evaluated their cytotoxic effects against cancer cell lines.

  • Cytotoxic Effects on AMJ13 Cell Line :
    • The study reported that at concentrations of 25, 50, and 100 µg/ml, the compound exhibited significant inhibition rates of cancer cell growth.
    • Specifically, at 100 µg/ml, the compound demonstrated a cytotoxicity rate of 63.9% after 48 hours of exposure.
    • The inhibition rates for lower concentrations were also notable:
      • 25 µg/ml: 43.9%
      • 50 µg/ml: 50.4% .
Concentration (µg/ml)Inhibition Rate (%)
2543.9
5050.4
10063.9

The mechanism through which this compound exerts its cytotoxic effects is not fully elucidated; however, it is believed to involve the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of derivatives synthesized from this compound:

  • Study on Pyrazole Derivatives :
    • Researchers synthesized multiple pyrazole derivatives using this compound as a precursor.
    • Among these, one derivative showed an inhibition rate of 81.5% , indicating that modifications to the structure can significantly enhance biological activity .

Applications in Drug Synthesis

This compound is primarily utilized in synthesizing tryptamine derivatives, which are crucial for developing various therapeutic agents. Its role as a chemical intermediate allows for the preparation of compounds that can target neurological disorders effectively .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluorophenylhydrazine hydrochloride?

The compound is typically synthesized via diazotization of aniline derivatives followed by reduction and acid precipitation. A common pathway involves diazotizing 4-fluoroaniline in acidic conditions, reducing the diazonium salt with sodium sulfite or stannous chloride, and precipitating the product as the hydrochloride salt . For indole synthesis, it is used in Fischer indole reactions with cyclic ketones (e.g., dihydrofuran) under acidic catalysis (e.g., 4% H₂SO₄ in DMA), yielding fluorinated indole derivatives .

Q. What analytical techniques are recommended for characterizing this compound purity?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Phosphomolybdic acid (PMA) in 0.1 M HCl can be employed as a derivatization agent for spectrophotometric analysis, with calibration against a reference standard . Melting point analysis (reported ~250°C, with decomposition) should be interpreted cautiously due to potential variability from trace impurities or decomposition products .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at ambient temperature, protected from light and moisture. Decomposition occurs near 250°C, so avoid prolonged exposure to heat. Use personal protective equipment (PPE) when handling, including gloves and eye protection, and work in a fume hood due to potential irritancy .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yields in Fischer indole reactions using this compound?

Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) and enhances yields (e.g., 95% vs. 72% under conventional heating) by enabling rapid and uniform heating. This method is particularly effective for cyclization steps with dihydrofuran or dihydropyran derivatives, minimizing side reactions .

Q. How does the fluorine substituent influence the compound’s reactivity in forming indole derivatives?

The electron-withdrawing fluorine group enhances electrophilic aromatic substitution at the para-position, directing indole formation. It also stabilizes intermediates in the Fischer indole synthesis, improving regioselectivity. In biological contexts, fluorination increases metabolic stability and binding affinity in enzyme inhibition assays (e.g., myeloperoxidase inhibition) .

Q. What role does this compound play in stabilizing metal halide perovskite precursors?

The hydrazine group acts as a reducing agent, inhibiting oxidation of Sn²⁺ in tin-based perovskites and iodide ions in lead-based perovskites. This stabilization reduces defect formation, enhancing photovoltaic efficiency and material longevity .

Q. How can researchers design experiments to test substituent effects on biological activity?

Systematic variation of side-chain length and substituents (e.g., alkyl, amino groups) on indole derivatives can be evaluated using IC₅₀ measurements in enzymatic assays (e.g., MPO-mediated chlorination). For example, extending the side chain from 1 to 5 carbons increased inhibitory potency by 10-fold, while bulky substituents reduced activity .

Q. What are the challenges in interpreting melting point data for purity assessment?

Melting points can vary due to decomposition (e.g., reported ~250°C with dec.) or polymorphism. Always cross-validate with spectroscopic data (e.g., ¹H NMR, HPLC). For hydrochloride salts, hygroscopicity may lower observed melting points, requiring strict moisture control during analysis .

Properties

IUPAC Name

(4-fluorophenyl)hydrazine;hydrochloride
Source PubChem
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InChI

InChI=1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKUXLUOKFSMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961005
Record name (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

162.59 g/mol
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CAS No.

823-85-8, 40594-35-2
Record name (4-Fluorophenyl)hydrazine hydrochloride
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Record name Hydrazine, (4-fluorophenyl)-, hydrochloride (1:?)
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Record name (4-Fluorophenyl)hydrazine monohydrochloride
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Record name (4-Fluorophenyl)hydrazine hydrochloride
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Record name (4-Fluorophenyl)hydrazine hydrochloride
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Record name 4-fluorophenylhydrazine hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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